molecular formula C19H18N2O B3212454 4-[Bis(4-aminophenyl)methyl]phenol CAS No. 110146-05-9

4-[Bis(4-aminophenyl)methyl]phenol

Cat. No. B3212454
CAS RN: 110146-05-9
M. Wt: 290.4 g/mol
InChI Key: DIPSNXHWDKBKKB-UHFFFAOYSA-N
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Description

“4-[Bis(4-aminophenyl)methyl]phenol” is a chemical compound with the molecular formula C19H18N2O . It is also known by other names such as 4,4’-Diamino-4’-hydroxytriphenylmethane (DAHTM) and 4-[Bis-(4-amino-phenyl)-methyl]-phenol .


Synthesis Analysis

The synthesis of aniline-based triarylmethanes, which includes “4-[Bis(4-aminophenyl)methyl]phenol”, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .


Molecular Structure Analysis

The molecular structure of “4-[Bis(4-aminophenyl)methyl]phenol” contains a total of 42 bonds; 24 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 primary amines (aromatic) and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The average mass of “4-[Bis(4-aminophenyl)methyl]phenol” is 290.359 Da and its monoisotopic mass is 290.141907 Da .

Scientific Research Applications

Kinetic Studies in Organic Chemistry

The phenolysis of bis(4-nitrophenyl) carbonate and related compounds has been investigated, providing insights into the kinetics and mechanisms of reactions involving phenols and amines (Castro et al., 2001).

Coordination Chemistry

Research on polyamino-phenolic ligands, including studies on their acid-base and coordination properties with various metal ions, contributes to understanding the role of phenolic compounds in metal ion coordination (Ambrosi et al., 2003).

Molecular Biology and Cancer Research

Certain bis(bromo-phenol) compounds exhibit selectivity towards specific epigenetic inhibitors, highlighting the potential of phenolic derivatives in cancer research (Valente et al., 2012).

Polymer Science

Studies on the polymerization of bisphenol A by laccase from Trametes villosa provide insights into the applications of phenolic compounds in the field of polymer science (Uchida et al., 2001).

Biochemistry and Environmental Science

The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A showcases the environmental applications of phenolic compounds and their derivatives (Chhaya & Gupte, 2013).

Biomedical Applications

The selective fluorescence zinc ion sensing and binding behavior of phenol derivatives have implications in biological and medical applications, particularly as luminescent probes (Roy et al., 2007).

properties

IUPAC Name

4-[bis(4-aminophenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19,22H,20-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPSNXHWDKBKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Bis(4-aminophenyl)methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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